molecular formula C10H14O2 B2857395 3-Methoxy-1-phenylpropan-1-ol CAS No. 13125-59-2

3-Methoxy-1-phenylpropan-1-ol

Cat. No. B2857395
CAS RN: 13125-59-2
M. Wt: 166.22
InChI Key: RFQYNHNPWIIWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-phenylpropan-1-ol is a primary alcohol . It is a colorless liquid . The molecular formula of 3-Methoxy-1-phenylpropan-1-ol is C10H14O2 . The average mass is 166.217 Da .


Synthesis Analysis

The synthesis of 3-Methoxy-1-phenylpropan-1-ol from 3-methoxy-1-phenyl-1-propanone has been reported . Additionally, the kinetics of the reactions of 3-methoxy-1-propanol with phenyl isocyanate in the presence of metal catalysts has been reported . Selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol with metal oxides and zeolites catalysts in the liquid phase has also been studied .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-1-phenylpropan-1-ol consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The monoisotopic mass is 166.099380 Da .

Scientific Research Applications

Enzymatic Resolution in Asymmetric Synthesis

3-Methoxy-1-phenylpropan-1-ol has been studied for its role in enzymatic resolution processes. For instance, its derivatives have been used in the enzymatic resolution of chiral 1,3-amino alcohols through acylation processes. This has implications in the asymmetric synthesis of drugs like (S)-dapoxetine, using Candida antarctica lipase as a biocatalyst (Torre, Gotor‐Fernández, & Gotor, 2006).

Electrochemical Functionalisation

Another application is in electrochemical functionalisation, where phenylcyclopropane in methanolic sodium methoxide forms 3-methoxy-1-phenylpropan-1-ol. This process highlights its potential in electrochemistry and organic synthesis (Brettle & Sutton, 1975).

Synthesis of Chalcone Derivatives

Research also includes synthesizing derivatives of chalcone from acetophenone and 2-nitrobenzaldehyde, where 3-methoxy-1-phenylpropan-1-ol is formed. This synthesis has implications in pharmaceutical and material science (Putri, Soewandi, & Budiati, 2019).

Asymmetric Hydrogenation

In asymmetric hydrogenation, 3-methoxy-1-phenylpropan-1-ol derivatives have been used to explore the role of different groups, like the C-9 OH group of cinchonidine, in achieving high enantioselectivity. This is crucial for chiral synthesis in the pharmaceutical industry (Toukoniitty, Busygin, Leino, & Murzin, 2004).

Methoxy-Mercuration of Sugar Derivatives

The methoxy-mercurations of sugar derivatives using 3-methoxy-1-phenylpropan-1-ol have been studied. This process is significant for creating optically active compounds, which are important in various chemical syntheses (Kawana & Emoto, 1967).

Synthesis of Natural Products

The compound is also used in the synthesis of natural products. For example, a sequential one-pot [Pd]-catalyzed Jeffery-Heck reaction followed by reduction protocol using 3-methoxy-1-phenylpropan-1-ol derivatives has been applied in the synthesis of flavan natural products (Reddy, Krishna, & Satyanarayana, 2016).

Antimicrobial Applications

Research has also indicated its potential antimicrobial applications, such as inhibitory action against Pseudomonas aeruginosa. This suggests its possible use as a preservative in oral suspensions and mixtures (Richards & McBride, 1973).

Lipase-Catalyzed Esterification

It's used in lipase-catalyzed esterification to prepare medium- or long-chain alkyl phenylpropanoates and phenylpropyl alkanoates, relevant in producing cosmetic and flavoring agents (Vosmann, Weitkamp, & Weber, 2006).

Pharmaceutical and Cosmetic Applications

3-Methoxy-1-phenylpropan-1-ol is also found in phytochemical compounds from plants like Juniperus phoenicea, highlighting its relevance in pharmaceutical and cosmetic industries (Comte, Vercauteren, Chulia, Allais, & Delage, 1997).

Chemical Reaction Studies

Additionally, it is utilized in studying various chemical reactions like dehydrogenation, hydrogenolysis, and isomerization, which are fundamental in understanding chemical processes (Chin, Shin, & Kim, 1988).

Safety And Hazards

The safety data sheet for 3-Methoxy-1-propanol indicates that it is a flammable liquid and vapor. It may cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methoxy-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYNHNPWIIWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-phenylpropan-1-ol

Citations

For This Compound
11
Citations
R Brettle, JR Sutton - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… in methanolic sodium methoxide gives 1,3-dimethoxy-1-phenylpropane, which is also formed together with 3-methoxy-3-phenylpropan-1-ol and 3-methoxy-1-phenylpropan-1-ol in …
Number of citations: 2 pubs.rsc.org
JW Blunt, MP Hartshorn, LT Soong… - Australian journal of …, 1983 - CSIRO Publishing
Lithium aluminium hydride reductions in ether solvents of 1-methoxy-2-phenylpent-3-yn-2-ol (7a), 1-methoxy-3-phenylhex-4-yn-3-ol (7b) and 7-methoxy-4-phenylhept-2-yn-4-ol (7c) are …
Number of citations: 3 www.publish.csiro.au
RW Baker, S Liu, MV Sargent - Australian journal of chemistry, 1998 - CSIRO Publishing
… The oxazoline (29) was obtained from the amide (7) by first treatment with triethyloxonium tetrafluoroborate and then with (+)-(1S,2S)-2-amino-3methoxy-1-phenylpropan-1-ol.In the …
Number of citations: 27 www.publish.csiro.au
Y Wang - 1997 - vtechworks.lib.vt.edu
… in methanolic sodium methoxide gave 1,3-dimethoxy-1-phenylpropane, which was also formed together with 3-methoxy-3-phenylpropan-1-ol and 3-methoxy-1-phenylpropan-1ol in …
Number of citations: 0 vtechworks.lib.vt.edu
X Caldentey, XC Cambeiro, MA Pericàs - Tetrahedron, 2011 - Elsevier
The optimization of P,S-ligands derived from enantiopure (2S,3S)-phenylglycidol for asymmetric rhodium-catalyzed hydrogenation of dehydroamino esters is described. The …
Number of citations: 13 www.sciencedirect.com
S Subirats, C Jimeno, MA Pericàs - Tetrahedron: Asymmetry, 2009 - Elsevier
A series of modular amino thiol and amino alcohol ligands have been synthesized in enantiopure form from common enantiopure precursors. Their structures have been optimized for …
Number of citations: 13 www.sciencedirect.com
C Len, B Renoux - Targets in Heterocyclic Systems, 2005 - soc.chim.it
… Starting from o-bromobenzamide (26), Meerwein methodology18 followed by treatment with chiral (1S, 2S)2-amino-3-methoxy-1-phenylpropan-1-ol (27) gave the optically pure …
Number of citations: 4 soc.chim.it
NS Vatmurge, BG Hazra, VS Pore - Australian journal of …, 2007 - CSIRO Publishing
… [ 9 ] carried out the asymmetric reduction of alkyl aryl ketones with borane–methyl sulfide and the reagent prepared from (1S,2S)-(+)-2-amino-3-methoxy-1-phenylpropan-1-ol, which is …
Number of citations: 3 www.publish.csiro.au
MA Gouda - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
The biological and medicinal properties of imidazo[5,1‐f][1,2,4]triazin‐4(3H)‐ones and its analogues have prompted enormous research aimed at developing synthetic routes to these …
Number of citations: 3 onlinelibrary.wiley.com
YH Liu, HC Hu, ZC Ma, YF Dong, C Wang… - Monatshefte für Chemie …, 2018 - Springer
Magnetic nano-graphene oxide-supported molybdenum was readily prepared and identified as an efficient and recyclable catalyst for ring opening of various epoxides with ethereal …
Number of citations: 15 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.